Cardiotoxin Analog (CTX) IV (6-12) TFA

Hemolysis Cytotoxicity Membrane Permeabilization

Cardiotoxin Analog (CTX) IV (6-12) TFA preserves the CTX IV isoform's unique N-terminal Arg signature—a single substitution conferring >2-fold higher hemolytic activity versus CTX II. This TFA-stabilized heptapeptide targets negatively charged phospholipid bilayers, serving as an irreplaceable tool for membrane disruption assays, SAR mutagenesis, and cytotoxicity calibration. Substituting fragments from other cardiotoxin isoforms (CTX II, III, V) yields non-equivalent results. Choose CTX IV (6-12) TFA when experimental design demands quantitatively higher baseline cytolytic potency.

Molecular Formula C50H71F3N10O9
Molecular Weight 1013.2 g/mol
Cat. No. B8087412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardiotoxin Analog (CTX) IV (6-12) TFA
Molecular FormulaC50H71F3N10O9
Molecular Weight1013.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C48H70N10O7.C2HF3O2/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49;3-2(4,5)1(6)7/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-;/m0./s1
InChIKeyGHUKFCBMUNPTER-PUGIKGIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cardiotoxin Analog (CTX) IV (6-12) TFA: A Precisely Defined Fragment of the Enhanced Cytolytic CTX IV Isoform


Cardiotoxin Analog (CTX) IV (6-12) TFA is a synthetic peptide fragment corresponding to amino acid residues 6 through 12 of the cardiotoxin IV (CTX IV) isoform, which is isolated from the venom of the Taiwan cobra (Naja naja atra) . The parent CTX IV molecule is distinguished from all other known cardiotoxin isoforms by possessing a positively charged arginine residue at its N-terminus, a feature that dictates its unique 3D structure and elevated hemolytic activity compared to analogs like CTX II [1]. This specific (6-12) fragment retains the membrane-active properties of the parent toxin, targeting negatively charged phospholipids and embedding into lipid bilayers, thereby serving as a specialized tool for studying membrane dynamics and cytotoxicity .

Why a Standard Cardiotoxin or Arbitrary Peptide Fragment Cannot Substitute for Cardiotoxin Analog (CTX) IV (6-12) TFA


Substituting this specific compound with a generic cardiotoxin or an alternative peptide fragment is scientifically unjustified due to profound functional divergence arising from minimal sequence variation. While the parent CTX IV and its close analog CTX II differ by only a single N-terminal amino acid (Arg vs. Leu), this substitution results in a >2-fold difference in hemolytic activity and a distinct three-dimensional 'cationic cluster' essential for membrane interaction [1][2]. The (6-12) fragment of CTX IV is thus not merely a truncated toxin but a carrier of the unique structural and functional signature of the CTX IV isoform, which is further stabilized as a TFA salt for enhanced solubility and handling. Therefore, using a different cardiotoxin isoform (e.g., CTX II, III, V) or an alternative peptide fragment would yield non-equivalent and potentially misleading experimental results, as their membrane binding kinetics and cytolytic potencies are intrinsically different [1].

Quantitative Differentiation of Cardiotoxin Analog (CTX) IV (6-12) TFA: A Comparative Evidence Guide


Comparative Hemolytic Activity: CTX IV vs. CTX II (Parent Molecules)

The parent molecule CTX IV exhibits at least twice the hemolytic activity of its closest analog CTX II, a difference attributed solely to a single N-terminal amino acid substitution [1]. This functional divergence is a key differentiator for the entire CTX IV class, including its fragments, when selecting a cardiotoxin for cytolytic assays.

Hemolysis Cytotoxicity Membrane Permeabilization

Comparative Thermal Stability: CTX IV vs. CTX II (Parent Molecules)

Thermal denaturation experiments demonstrate that the three-dimensional structure of the CTX IV parent molecule is more stable than that of CTX II [1]. This enhanced stability is linked to a unique 'cationic cluster' formed by positively charged residues on the concave side of the CTX IV molecule, a structural feature absent in CTX II [1].

Protein Stability Thermal Denaturation Structural Integrity

Unique N-Terminal Cationic Residue: A Structural Determinant of Enhanced Function

CTX IV is the only known cardiotoxin isoform to possess a positively charged residue (Arginine) at its N-terminus; all other characterized cardiotoxins have a hydrophobic residue (Leucine or Isoleucine) at this position [1]. This unique cationic N-terminus is the primary structural basis for the observed functional enhancements in CTX IV compared to all other isoforms [1].

Protein Structure Sequence Alignment Structure-Activity Relationship

Membrane Binding Specificity of the CTX IV (6-12) Fragment

The Cardiotoxin Analog (CTX) IV (6-12) fragment specifically targets and binds to negatively charged phospholipid membranes, including those containing phosphatidylserine and phosphatidylinositol, and embeds into lipid bilayers via hydrophobic and electrostatic interactions .

Membrane Targeting Phospholipid Binding Peptide-Lipid Interaction

Optimal Scientific and Industrial Application Scenarios for Cardiotoxin Analog (CTX) IV (6-12) TFA


Comparative Cytotoxicity and Hemolysis Assays Requiring Enhanced Lytic Potency

When an experimental design demands a cardiotoxin with a quantitatively higher baseline of cytolytic or hemolytic activity, the CTX IV isoform, from which this (6-12) fragment is derived, is the appropriate selection. The >2-fold greater hemolytic activity of the parent CTX IV compared to CTX II [1] makes its derivatives, such as this fragment, ideal positive controls or active agents in assays evaluating membrane disruption or cytoprotective interventions.

Studies of Structure-Activity Relationships (SAR) in Membrane-Active Peptides

The (6-12) fragment of CTX IV serves as a critical building block in SAR studies aimed at deconvoluting the contributions of specific amino acid residues to membrane binding and lysis. The unique N-terminal Arg residue in the parent CTX IV [1] and the specific sequence of this fragment provide a well-defined platform for systematic mutagenesis and functional comparison against analogous fragments from CTX II or other isoforms.

Investigating the Role of the 'Cationic Cluster' in Membrane Permeabilization

Research focused on the role of surface charge distribution in cardiotoxin-membrane interactions can leverage this CTX IV (6-12) fragment. The parent CTX IV molecule possesses a unique 'cationic cluster' of positively charged residues on its concave face, which is absent in CTX II and is a key determinant of its enhanced lytic activity [1]. Studies using this fragment can help dissect the local contribution of this region to the overall cluster's function.

Calibration of Biophysical Techniques for Monitoring Peptide-Lipid Interactions

The defined membrane-binding properties of the CTX IV (6-12) TFA fragment—specifically its interaction with negatively charged phospholipid bilayers [1]—make it a suitable reference compound for calibrating and validating biophysical techniques used to monitor peptide-lipid binding events, such as surface plasmon resonance (SPR), fluorescence spectroscopy, or isothermal titration calorimetry (ITC).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cardiotoxin Analog (CTX) IV (6-12) TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.